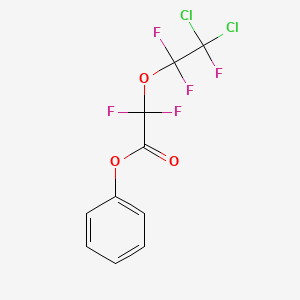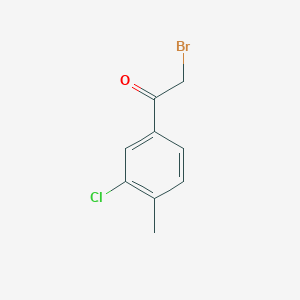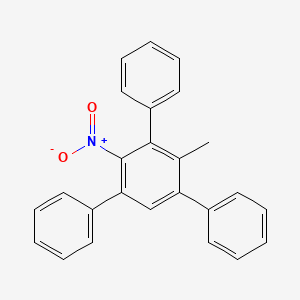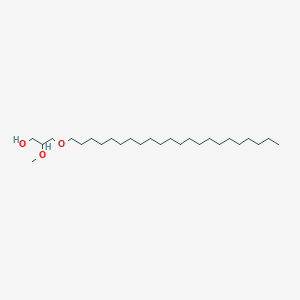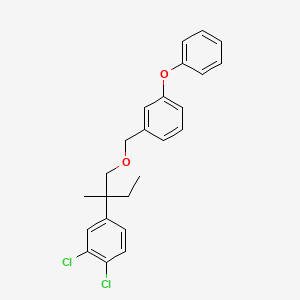
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene is an organic compound characterized by its complex structure, which includes dichlorophenyl, methylbutoxy, and phenoxybenzene groups
準備方法
The synthesis of 1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
化学反応の分析
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound .
科学的研究の応用
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
1-((2-(3,4-Dichlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene can be compared with other similar compounds, such as:
3,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and may exhibit similar chemical reactivity and applications.
Phenoxybenzene derivatives: Compounds with the phenoxybenzene group may have comparable properties and uses in scientific research and industry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
80844-04-8 |
|---|---|
分子式 |
C24H24Cl2O2 |
分子量 |
415.3 g/mol |
IUPAC名 |
1,2-dichloro-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene |
InChI |
InChI=1S/C24H24Cl2O2/c1-3-24(2,19-12-13-22(25)23(26)15-19)17-27-16-18-8-7-11-21(14-18)28-20-9-5-4-6-10-20/h4-15H,3,16-17H2,1-2H3 |
InChIキー |
UPXSOQYAYJCLOD-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Chlorophenyl)propan-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B14418646.png)
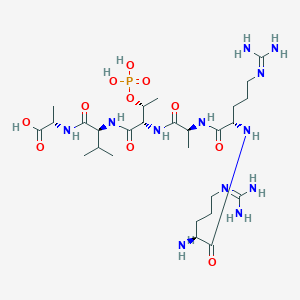
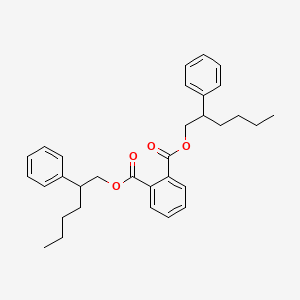
![(E)-[(4-chlorophenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14418658.png)

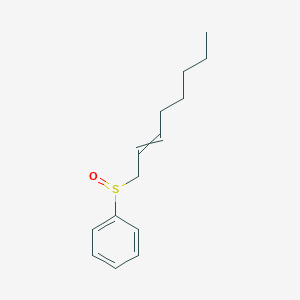
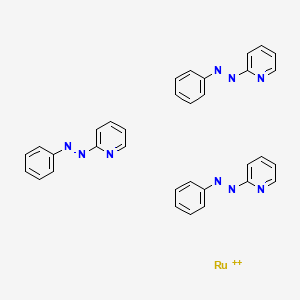
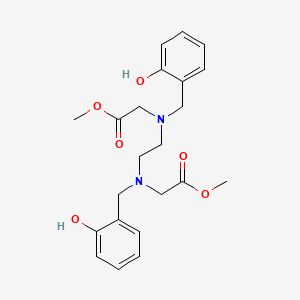
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
